An In-depth Technical Guide to the Excitation and Emission Spectra of Alexa Fluor 546
An In-depth Technical Guide to the Excitation and Emission Spectra of Alexa Fluor 546
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectral properties of Alexa Fluor 546, a widely used fluorescent dye in biological research. Detailed quantitative data, experimental methodologies, and a visual representation of a common experimental workflow are presented to assist researchers in the effective application of this fluorophore.
Core Spectral and Physicochemical Properties
Alexa Fluor 546 is an orange-fluorescent dye known for its brightness, photostability, and pH insensitivity over a wide range, making it a robust tool for various fluorescence-based applications.[1][2] Its spectral characteristics are well-suited for use with common laser lines, such as the 488 nm or 532 nm lasers.[1]
The quantitative spectral and physicochemical properties of Alexa Fluor 546 are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | 556 nm | [1][3][4][5] |
| Emission Maximum (λem) | 573 nm | [1][3][4][5] |
| Molar Extinction Coefficient (ε) | 104,000 cm⁻¹M⁻¹ | [4][5] |
| Fluorescence Quantum Yield (Φ) | 0.1 | [4] |
| Molecular Weight | ~1080 g/mol | [4] |
Experimental Protocols
Determining Excitation and Emission Spectra
A fundamental understanding of the spectral properties of a fluorophore is critical for designing and troubleshooting fluorescence experiments. The following is a generalized protocol for determining the excitation and emission spectra of a fluorescent compound like Alexa Fluor 546 using a spectrofluorometer.
Objective: To measure the excitation and emission spectra of Alexa Fluor 546 to determine its peak excitation and emission wavelengths.
Materials:
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Spectrofluorometer
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Quartz cuvettes
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Alexa Fluor 546, free dye or conjugated to a biomolecule
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Appropriate solvent (e.g., phosphate-buffered saline, PBS)
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Pipettes and tips
Methodology:
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Sample Preparation:
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Prepare a dilute solution of Alexa Fluor 546 in the desired solvent. The concentration should be low enough to avoid inner filter effects, typically in the micromolar to nanomolar range.
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Transfer the solution to a clean quartz cuvette.
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Prepare a blank sample containing only the solvent.
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-
Instrument Setup:
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Turn on the spectrofluorometer and allow the lamp to warm up for the manufacturer's recommended time to ensure stable output.
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Set the excitation and emission slit widths. Narrower slits provide better spectral resolution but lower signal intensity. A common starting point is 5 nm for both.
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-
Measuring the Emission Spectrum:
-
Set the excitation wavelength to the known absorption maximum of Alexa Fluor 546 (around 556 nm).[6]
-
Scan a range of emission wavelengths, starting from a wavelength slightly longer than the excitation wavelength to well beyond the expected emission maximum (e.g., 565 nm to 700 nm).
-
Record the fluorescence intensity at each emission wavelength.
-
Subtract the spectrum of the blank sample to correct for background fluorescence.
-
The wavelength at which the highest fluorescence intensity is recorded is the emission maximum (λem).[6]
-
-
Measuring the Excitation Spectrum:
-
Set the emission wavelength to the determined emission maximum (around 573 nm).[6]
-
Scan a range of excitation wavelengths, from shorter wavelengths up to the emission wavelength (e.g., 450 nm to 570 nm).
-
Record the fluorescence intensity at each excitation wavelength.
-
Subtract the spectrum of the blank sample.
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The wavelength that produces the highest fluorescence intensity is the excitation maximum (λex).[6]
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Immunofluorescence Staining Protocol using Alexa Fluor 546
Immunofluorescence (IF) is a powerful technique for visualizing the localization of specific proteins within cells and tissues. Alexa Fluor 546-conjugated secondary antibodies are commonly used in this application.[7]
Objective: To label a target protein in fixed cells using a primary antibody and an Alexa Fluor 546-conjugated secondary antibody.
Materials:
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Cells grown on coverslips
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Phosphate-buffered saline (PBS)
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Fixation solution (e.g., 4% paraformaldehyde in PBS)
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Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
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Blocking buffer (e.g., 1% bovine serum albumin in PBS)
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Primary antibody specific to the target protein
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Alexa Fluor 546-conjugated secondary antibody (e.g., goat anti-mouse IgG)
-
Nuclear counterstain (e.g., DAPI)
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Mounting medium
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Microscope slides
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Fluorescence microscope
Methodology:
-
Cell Culture and Fixation:
-
Culture cells to the desired confluency on sterile coverslips.
-
Wash the cells gently with PBS.
-
Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Incubate the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with blocking buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in blocking buffer.
-
Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the Alexa Fluor 546-conjugated secondary antibody in blocking buffer. Protect the antibody from light.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS for 5 minutes each in the dark.
-
-
Counterstaining and Mounting:
-
Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for Alexa Fluor 546 (excitation ~556 nm, emission ~573 nm) and the counterstain.
-
Mandatory Visualizations
The following diagrams illustrate key experimental workflows involving Alexa Fluor 546.
Caption: Workflow for Determining Fluorescence Spectra.
Caption: Immunofluorescence Staining Workflow.
References
- 1. qiagen.com [qiagen.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Alexa Fluor 546/Alexa Fluor 546 FluoroFinder [app.fluorofinder.com]
- 4. app.fluorofinder.com [app.fluorofinder.com]
- 5. Fluorophores [microscopy.unc.edu]
- 6. Fluorescence Excitation and Emission Fundamentals [evidentscientific.com]
- 7. optolongfilter.com [optolongfilter.com]
